tert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate

Physicochemical profiling Drug-likeness CNS permeability

This trifunctional scaffold combines an acid-labile N-Boc group, a phenolic 6-OH hydrogen-bond donor, and a 4-oxo ketone for reductive amination or Grignard additions. Unlike simpler analogs (CAS 179898-00-1), the 6-OH enables covalent fragment anchoring and retains the critical A-ring phenol mimic for SERM pharmacophores. Ideal for parallel library synthesis targeting epigenetic readers or kinases—each handle can be derivatized independently. Ensure your SAR campaigns leverage the full orthogonal reactivity profile. Inquire for bulk or custom synthesis today.

Molecular Formula C14H17NO4
Molecular Weight 263.29 g/mol
CAS No. 2413897-76-2
Cat. No. B6606013
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate
CAS2413897-76-2
Molecular FormulaC14H17NO4
Molecular Weight263.29 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(=O)C2=C1C=CC(=C2)O
InChIInChI=1S/C14H17NO4/c1-14(2,3)19-13(18)15-7-6-12(17)10-8-9(16)4-5-11(10)15/h4-5,8,16H,6-7H2,1-3H3
InChIKeyPKNAWHAAZFXAGI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 6-Hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS 2413897-76-2): Structural and Physicochemical Baseline for Procurement Decisions


tert-Butyl 6-hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate (CAS 2413897-76-2) is a Boc-protected tetrahydroquinoline derivative bearing a phenolic hydroxyl at the 6-position and a ketone at the 4-position [1]. With a molecular formula of C₁₄H₁₇NO₄ and a molecular weight of 263.29 g/mol, this compound belongs to the privileged tetrahydroquinoline scaffold class widely exploited in medicinal chemistry for targets such as LSD1, BET bromodomains, and protein farnesyltransferase [2]. The combination of a hydrogen-bond-donating 6-OH, a hydrogen-bond-accepting 4-oxo, and an acid-labile Boc protecting group on the ring nitrogen confers a unique orthogonal reactivity profile that distinguishes it from simpler tetrahydroquinoline intermediates [1].

Why Generic Substitution of tert-Butyl 6-Hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate Fails: The 6-OH/4-Oxo Synergy


The tetrahydroquinoline chemical space contains numerous Boc-protected intermediates, but the simultaneous presence of the 6-hydroxy and 4-oxo substituents creates a unique hydrogen-bonding and electronic profile that cannot be replicated by simple structural analogs [1]. Removing the 6-OH (as in tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, CAS 179898-00-1) eliminates a key hydrogen-bond donor, reducing topological polar surface area (TPSA) from 66.8 Ų to 46.6 Ų and altering lipophilicity (XLogP3 shift from 1.8 to approximately 2.5) [2]. Conversely, removing the 4-oxo (as in tert-butyl 6-hydroxy-1,2,3,4-tetrahydroquinoline-1-carboxylate, CAS 327044-56-4) eliminates a critical hydrogen-bond acceptor and abolishes the extended conjugation between the aromatic ring and the carbonyl, fundamentally altering both the compound's reactivity and its potential for downstream derivatization. These differences mean that in any synthetic sequence requiring orthogonal protection of the nitrogen while maintaining both a phenolic handle and a ketone for further elaboration, generic substitution is chemically impossible.

tert-Butyl 6-Hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate: Quantitative Differentiation Evidence Against Closest Analogs


Topological Polar Surface Area (TPSA): A 20.2 Ų Advantage for Membrane Permeability Tuning

The target compound exhibits a TPSA of 66.8 Ų, which is 20.2 Ų higher than the 46.6 Ų of its direct analog lacking the 6-hydroxy group (tert-butyl 4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate, CAS 179898-00-1) [1]. This difference arises from the additional hydroxyl group contributing approximately 20 Ų of polar surface area. In drug discovery, TPSA values below 60–70 Ų are often associated with improved blood-brain barrier penetration, while values above 70 Ų generally correlate with poorer CNS exposure. The target compound's TPSA of 66.8 Ų places it in a borderline region that can be tuned by further derivatization, whereas the 4-oxo-only analog at 46.6 Ų would be predicted to have higher passive membrane permeability but potentially lower aqueous solubility.

Physicochemical profiling Drug-likeness CNS permeability

Lipophilicity (XLogP3): A 0.7-Log-Unit Difference Modulating Aqueous Solubility

The target compound has a computed XLogP3 value of 1.8, compared to approximately 2.5 for its 6-des-hydroxy analog (CAS 179898-00-1) [1]. This 0.7-log-unit reduction in lipophilicity is directly attributable to the 6-OH substituent and translates to a theoretical ~5-fold increase in aqueous solubility based on the general relationship between logP and solubility for neutral compounds. In practice, the 6-hydroxy group also provides an additional site for salt formation or glucuronidation, which can further enhance aqueous solubility and clearance compared to the more lipophilic analog.

Lipophilicity Solubility prediction Lead optimization

Hydrogen Bond Donor Count: Enabling Key Ligand-Protein Interactions Absent in the 6-Des-Hydroxy Analog

The target compound possesses one hydrogen bond donor (the 6-OH phenolic proton), whereas its closest 4-oxo analog (CAS 179898-00-1) has zero hydrogen bond donors [1]. In the context of tetrahydroquinoline-based drug discovery, the 6-hydroxy group has been explicitly identified as a critical pharmacophoric element in multiple target classes. For example, in estrogen receptor ligand design, the 6-hydroxy-tetrahydroquinoline scaffold mimics the A-ring phenol of estradiol, contributing to high-affinity binding in MCF-7 proliferation assays [2]. Similarly, in tetrahydroquinoline-based LSD1 inhibitors, hydroxy substituents on the aromatic ring participate in key hydrogen-bonding interactions within the FAD-binding pocket [3]. The 6-des-hydroxy analog cannot form this interaction.

Structure-activity relationships Kinase inhibitors Bromodomain inhibitors

GHS Hazard Profile: Documented Skin/Eye/Respiratory Irritation vs. Uncharacterized Analogs

According to the ECHA C&L Inventory, the target compound carries a harmonized GHS classification: H315 (Skin Irrit. 2, 100% of notifying companies), H319 (Eye Irrit. 2A, 100%), and H335 (STOT SE 3, 100%), with the signal word 'Warning' [1]. This hazard profile is based on a notification from one company to ECHA, representing the only publicly available safety characterization for this compound class. In contrast, the 6-des-hydroxy analog (CAS 179898-00-1) and the 4-des-oxo analog (CAS 327044-56-4) have no GHS classifications reported in ECHA, meaning their hazard profiles are uncharacterized [2]. For procurement and laboratory safety planning, the target compound's documented irritancy profile enables informed risk assessment, whereas the uncharacterized analogs introduce unknown handling risks.

Safety assessment Laboratory handling Procurement risk management

Orthogonal Synthetic Utility: Tri-Functional Intermediate for Parallel Derivatization Strategies

The target compound presents three chemically orthogonal functional groups: (i) the acid-labile Boc protecting group on the tetrahydroquinoline nitrogen, removable under mild acidic conditions (TFA or HCl/dioxane); (ii) the 6-hydroxy group, available for O-alkylation, sulfonylation, or Mitsunobu reactions; and (iii) the 4-oxo group, amenable to reductive amination, Grignard addition, or enolate chemistry [1]. This orthogonal triad is unique among commercially available tetrahydroquinoline building blocks. The 6-des-hydroxy analog (CAS 179898-00-1) offers only two functional handles, and the 5-bromo-4-oxo analog (CAS 1823262-91-4) replaces the hydroxyl with a halogen, trading hydrogen-bonding capability for cross-coupling reactivity. The target compound thus enables divergent synthetic strategies that are inaccessible with any single comparator.

Parallel synthesis DNA-encoded libraries Fragment-based drug discovery

Downstream Compatibility with Tetrahydroquinoline-Based Drug Discovery Programs (LSD1, BET, PFT Target Classes)

The tetrahydroquinoline scaffold is a validated pharmacophore in multiple active drug discovery programs. In LSD1 inhibitor development, tetrahydroquinoline derivatives achieve IC₅₀ values as low as 55 nM (compound 18s) with selectivity over MAO-A/B [1]. In BET bromodomain inhibition, tetrahydroquinoline-based compounds such as I-BET726 demonstrate potent and selective bromodomain engagement [2]. In antimalarial drug discovery, tetrahydroquinoline-based PFT inhibitors achieve IC₅₀ values in the low nanomolar range [3]. The target compound, as a Boc-protected 6-hydroxy-4-oxo-tetrahydroquinoline, serves as a direct synthetic precursor to advanced intermediates in each of these programs, where the 6-OH is a critical pharmacophoric element for target binding. While no direct IC₅₀ data exist for the target compound itself (it is a protected intermediate, not a final bioactive molecule), its structural features map directly onto the SAR of these validated chemotypes.

LSD1 inhibitors BET bromodomain inhibitors Protein farnesyltransferase inhibitors Anticancer agents

Optimal Research and Industrial Application Scenarios for tert-Butyl 6-Hydroxy-4-oxo-1,2,3,4-tetrahydroquinoline-1-carboxylate


Parallel Synthesis of Tetrahydroquinoline-Based Kinase or Epigenetic Inhibitor Libraries

The orthogonal protection strategy (N-Boc, 6-OH, 4-oxo) makes this compound uniquely suited for parallel library synthesis targeting kinases or epigenetic readers (e.g., BET bromodomains, LSD1). The three chemically distinct handles allow sequential derivatization: first, N-Boc deprotection and N-functionalization; second, 6-OH alkylation or sulfonylation; third, 4-oxo reductive amination or Grignard addition. This tri-functional intermediate enables rapid SAR exploration around tetrahydroquinoline chemotypes where the 6-hydroxy group has been validated as a critical pharmacophoric element [1].

Fragment-Based Drug Discovery (FBDD) Using the 6-OH as a Synthetic Anchor

In FBDD campaigns, the 6-hydroxy group can serve as a covalent anchor point for attaching the tetrahydroquinoline core to diverse fragment-elaboration vectors via ether, ester, or carbamate linkages. The Boc group remains intact during these transformations, preserving the option for late-stage N-diversification. This strategy is particularly relevant for targeting bromodomains, where tetrahydroquinoline-based fragments have shown high ligand efficiency and the 6-OH can mimic the acetyl-lysine binding interaction [2].

Estrogen Receptor Modulator (SERM) Lead Optimization

The 6-hydroxy-tetrahydroquinoline scaffold has been explicitly validated as a SERM pharmacophore, where the 6-OH mimics the A-ring phenol of 17β-estradiol [3]. The target compound provides the fully protected precursor for systematic exploration of N-substituent and 4-position modifications, enabling medicinal chemists to independently optimize each vector while maintaining the critical 6-OH hydrogen-bond donor. The 4-oxo group can be elaborated via reductive amination to introduce basic amine side chains required for antagonist activity in breast cancer cell lines.

DNA-Encoded Library (DEL) Synthesis with Orthogonal Functionalization

In DEL technology, the ability to perform sequential, high-yielding chemical transformations on a DNA-attached scaffold is paramount. The target compound's three orthogonal reactive sites (N-Boc deprotection, O-alkylation at 6-OH, and carbonyl chemistry at 4-oxo) make it an attractive scaffold for three-cycle DEL synthesis. The tert-butyl carbamate protection is compatible with standard DEL-compatible aqueous reaction conditions, and the 6-OH provides a distinct chemical handle that can be differentiated from other nucleophilic sites in the library [1].

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